di(2-Hydroxy Atorvastatin) CalciuM Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

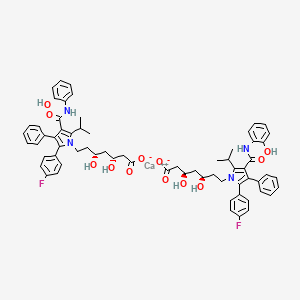

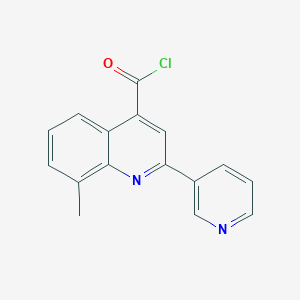

Di(2-Hydroxy Atorvastatin) Calcium Salt is a compound derived from atorvastatin, a well-known statin used to lower cholesterol levels. This compound is particularly significant due to its role as an active metabolite of atorvastatin, which enhances its pharmacological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di(2-Hydroxy Atorvastatin) Calcium Salt involves several steps. One of the prominent methods includes the conversion of an advanced ketal ester intermediate to atorvastatin calcium. This process involves isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium .

Industrial Production Methods

On an industrial scale, the production of atorvastatin calcium has been optimized to achieve high yields and purity. The process involves the Paal-Knorr synthesis for pyrrole ring construction, followed by ketal deprotection and ester hydrolysis. These steps are crucial for obtaining the clinically used hemi-calcium salt form of the drug .

Chemical Reactions Analysis

Types of Reactions

Di(2-Hydroxy Atorvastatin) Calcium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of atorvastatin, which can further undergo metabolic transformations in biological systems .

Scientific Research Applications

Di(2-Hydroxy Atorvastatin) Calcium Salt has a wide range of scientific research applications:

Mechanism of Action

Di(2-Hydroxy Atorvastatin) Calcium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. This inhibition leads to decreased hepatic cholesterol levels, upregulation of LDL receptors, and increased clearance of LDL from the bloodstream . Additionally, the compound exhibits pleiotropic effects, such as reducing inflammation and oxidative stress, which contribute to its cardiovascular benefits .

Comparison with Similar Compounds

Similar Compounds

- o-Hydroxy Atorvastatin

- ortho-Hydroxy Atorvastatin

- BMS 243887-01

- PD 152873

Uniqueness

Di(2-Hydroxy Atorvastatin) Calcium Salt is unique due to its enhanced solubility and stability, which make it more amenable to various analytical techniques. Its deuterium labeling also allows for precise tracking and quantification in mass spectrometry studies, setting it apart from other similar compounds .

Properties

Molecular Formula |

C66H68CaF2N4O12 |

|---|---|

Molecular Weight |

1187.3 g/mol |

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h2*3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*24-,25-;/m11./s1 |

InChI Key |

NOCWNJZXNVSDOU-LBSXWHBJSA-L |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2] |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B12348069.png)

![Benzo[1,3]dioxol-5-ylmethyl-(4-methoxy-benzyl)-amine hydrochloride](/img/structure/B12348117.png)

![2-[4-(1-Methylpyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B12348124.png)

![6-Methoxy-3-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B12348149.png)

![4-{[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]methyl}aniline](/img/structure/B12348157.png)

![2-Amino-4-oxo-3,4a-dihydropyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12348164.png)